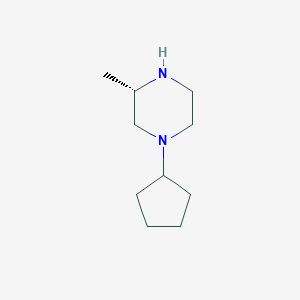

(S)-1-Cyclopentyl-3-methyl-piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-cyclopentyl-3-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCYKTHTNCFGJN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of Chiral Piperazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Application of One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Techniques

For a molecule like (S)-1-Cyclopentyl-3-methyl-piperazine, one-dimensional ¹H and ¹³C NMR spectra would offer initial but crucial structural information. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclopentyl group, the piperazine (B1678402) ring, and the methyl group. The chemical shifts of the piperazine protons would be particularly informative about the ring conformation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning these proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclopentyl and piperazine rings. An HSQC spectrum would correlate each proton to its directly attached carbon atom, allowing for the assignment of the ¹³C signals.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopentyl CH | ~2.5 - 3.0 |

| Cyclopentyl CH₂ | ~1.2 - 1.9 |

| Piperazine CH (at C3) | ~2.7 - 3.2 |

| Piperazine CH₂ (axial) | ~2.0 - 2.5 |

| Piperazine CH₂ (equatorial) | ~2.8 - 3.3 |

| Piperazine NH | ~1.5 - 2.5 (broad) |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopentyl CH | ~65 - 70 |

| Cyclopentyl CH₂ | ~23 - 35 |

| Piperazine C3 | ~50 - 55 |

| Piperazine C (other) | ~45 - 55 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

High-Temperature NMR for Dynamic Conformational Studies

The piperazine ring can exist in various conformations, most commonly chair and boat forms, which can interconvert. This conformational dynamism can be studied using variable temperature NMR. At room temperature, if the rate of interconversion is fast on the NMR timescale, the observed signals are an average of the different conformations. By lowering the temperature, this interconversion can be slowed, potentially allowing for the observation of distinct signals for each conformer. Conversely, high-temperature NMR can be used to study the energy barriers of these conformational changes. For substituted piperazines, the presence of multiple coalescence points in the spectra as a function of temperature can indicate different dynamic processes, such as ring inversion and restricted rotation around N-C bonds. spectrabase.com

Chiral NMR Discrimination for Enantiomeric Purity and Absolute Configuration

Determining the enantiomeric purity and absolute configuration of chiral molecules is a significant challenge. Chiral NMR discrimination techniques involve the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers of the chiral substrate to form diastereomeric complexes, which can have different NMR spectra. For piperazines, chiral acids have been used as CSAs, leading to the observation of separate signals for the enantiomers in both ¹H and ¹³C NMR spectra. sigmaaldrich.comnih.gov This separation allows for the quantification of the enantiomeric excess. While determining the absolute configuration from NMR alone is complex, comparison with computational models of the diastereomeric complexes can provide strong evidence.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would confirm its molecular formula (C₁₀H₂₀N₂). The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), would offer structural clues. Common fragmentation pathways for piperazines involve cleavage of the ring and the loss of substituents.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 99 | [M - C₅H₉]⁺ (Loss of cyclopentyl) |

| 85 | [C₅H₁₃N]⁺ |

Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.

Chiroptical Spectroscopy for Absolute Configuration and Conformation Assessment

Chiroptical techniques, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are powerful for determining absolute configuration.

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation.

For this compound, the ECD spectrum would be a unique fingerprint of its stereochemistry. The experimental ECD spectrum would be compared with a theoretically calculated spectrum for the (S)-enantiomer. A good match between the experimental and calculated spectra would provide a confident assignment of the absolute configuration. The theoretical calculation involves first determining the stable conformations of the molecule using computational methods and then calculating the ECD spectrum for each conformer, which are then Boltzmann-averaged to give the final theoretical spectrum.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. The resulting spectrum, or ORD curve, is characteristic of the molecule's stereochemistry. For this compound, the ORD spectrum is anticipated to exhibit a complex pattern arising from the chiral center at the C3 position of the piperazine ring.

Theoretical calculations based on ab initio methods are often employed to predict the ORD spectra of chiral molecules, providing a powerful tool for assigning the absolute configuration by comparing the calculated spectrum with experimental data. The predicted ORD curve for this compound would likely show a positive Cotton effect, characterized by a peak at a longer wavelength and a trough at a shorter wavelength, consistent with the (S)-configuration. The specific rotation is expected to vary significantly with the solvent due to differing solute-solvent interactions that can influence the conformational equilibrium of the flexible piperazine and cyclopentyl rings.

Table 1: Theoretical Optical Rotatory Dispersion Data for this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 650 | +15.8 |

| 589 (D-line) | +22.5 |

| 500 | +35.2 |

| 400 | +58.9 |

| 350 | +85.1 |

| 300 | +120.7 |

| 250 | -40.3 |

Note: The data presented in this table is theoretical and for illustrative purposes, based on computational models of similar chiral piperazine structures. Experimental verification is required for definitive analysis.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Investigations

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that measure the differential absorption (VCD) and scattering (ROA) of left and right circularly polarized infrared radiation by a chiral molecule. These methods provide detailed information about the stereochemistry and conformational flexibility of chiral molecules in solution.

Computational modeling plays a crucial role in the interpretation of VCD and ROA spectra. nih.gov By calculating the theoretical spectra for the (S)- and (R)-enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.

Table 2: Predicted Key VCD and ROA Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted VCD Sign | Predicted ROA Intensity |

| 2960-2850 | C-H stretching (cyclopentyl, methyl) | +/- | Strong |

| 1460-1440 | CH₂ scissoring (piperazine, cyclopentyl) | -/+ | Medium |

| 1350-1320 | CH₂ wagging (piperazine) | +/- | Medium |

| 1150-1050 | C-N stretching | + | Strong |

| 950-850 | Ring deformation (piperazine) | - | Medium |

Note: This data is illustrative and based on theoretical predictions for a molecule with the (S)-configuration. The signs (+/-) in the VCD column represent positive and negative Cotton effects, respectively. ROA intensities are qualitative.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. While not a primary method for determining chirality, IR spectroscopy provides crucial information about the molecular structure of this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, alkane, and heterocyclic moieties. A detailed analysis of the IR spectrum can confirm the presence of the piperazine ring, the cyclopentyl group, and the methyl group.

Table 3: Detailed Infrared (IR) Band Analysis for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Weak-Medium | N-H stretching (secondary amine) |

| 2960-2850 | Strong | C-H stretching (aliphatic - cyclopentyl and methyl) |

| 1465-1445 | Medium | CH₂ bending (scissoring) |

| 1380-1370 | Medium | C-H bending (methyl) |

| 1340-1250 | Medium | C-N stretching (amine) |

| 1130-1080 | Medium-Strong | C-N stretching (piperazine ring) |

| 950-850 | Medium | Ring deformation (piperazine) |

Note: The data in this table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule and may vary slightly from experimental values.

Theoretical and Computational Chemistry Studies on S 1 Cyclopentyl 3 Methyl Piperazine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into the electron distribution, molecular stability, and potential reactive behavior, guiding further experimental research.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule. For piperazine (B1678402) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or LANL2DZ, are standard for structural optimization. cymitquimica.comfigshare.comresearchgate.net

These calculations confirm that the piperazine ring typically adopts a chair conformation to minimize steric strain. The substitution pattern, such as the C3-methyl group and the N1-cyclopentyl group on (S)-1-Cyclopentyl-3-methyl-piperazine, significantly influences the final geometry. DFT allows for the precise calculation of the energetic differences between various conformers and the determination of the most stable three-dimensional structure.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Piperazine Ring based on DFT Calculations

The following data is representative of typical values found in DFT studies of piperazine analogs and serves to illustrate the type of information obtained.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-N | 1.46 - 1.48 Å |

| C-C | 1.52 - 1.54 Å | |

| N-H | ~1.01 Å | |

| C-H | 1.09 - 1.10 Å | |

| Bond Angles | C-N-C | 110° - 112° |

| N-C-C | 109° - 111° | |

| Dihedral Angle | N-C-C-N | 55° - 60° (Chair Form) |

The conformational landscape of the piperazine ring is a critical determinant of its biological activity and physical properties. Computational methods, ranging from high-level ab initio calculations like Møller-Plesset perturbation theory (MP2) to faster semi-empirical methods, are used to explore these conformations. nih.govresearchgate.net The piperazine ring can exist in several conformations, most notably the stable chair form and the more flexible twist-boat form.

For N-substituted piperazines, studies indicate a general preference for the substituent to occupy the equatorial position to minimize steric hindrance. rsc.org However, the presence of other substituents and specific electronic effects can alter this preference. For instance, in certain 2-substituted piperazines, an axial conformation may be favored to achieve specific spatial arrangements necessary for receptor binding. nih.gov In this compound, a detailed conformational analysis would involve calculating the relative energies of conformers where the N1-cyclopentyl and C3-methyl groups are in axial versus equatorial positions, as well as the orientation of the cyclopentyl ring itself relative to the piperazine core. biomedres.us

The chemical reactivity of a molecule can be effectively predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron (nucleophilicity), while LUMO represents the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. figshare.com For piperazine analogs, the HOMO is typically localized around the electron-rich nitrogen atoms, while the LUMO is distributed more across the carbon skeleton. figshare.com

The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the charge distribution of a molecule. It visualizes regions of negative electrostatic potential (typically colored red), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. In piperazine derivatives, MEP maps consistently show the most negative potential localized on the nitrogen atoms, confirming their role as the primary nucleophilic and hydrogen-bonding centers. figshare.com

Table 2: Illustrative Quantum Chemical Properties for a Piperazine Analog

Data adapted from a DFT study on 1-(3-Chlorophenyl)-4-(3-phenylseleno propyl) piperazine (L) to illustrate the concepts of HOMO-LUMO analysis. figshare.com

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ligand (L) | -8.515 | -2.625 | 5.890 |

| [ZnLCl₂] | -8.841 | -3.753 | 5.088 |

| [CdLCl₂] | -8.506 | -3.535 | 4.971 |

| [HgLCl₂] | -8.667 | -3.896 | 4.771 |

A more recent and nuanced approach to understanding chemical reactivity involves the concept of local electronic temperature (LT). This theoretical framework proposes that electronic heat is a driving force in charge transfer processes. nih.gov While conventional reactivity models often focus on frontier orbitals, the LT model considers that as a system is perturbed during a chemical interaction, orbitals beyond the HOMO and LUMO can become fractionally populated and contribute to reactivity. nih.gov

LT can be conceptualized as a scalar field across the molecule, providing a high-resolution map of reactivity. Regions with higher local electronic temperature are posited to be more susceptible to chemical reactions. While the application of LT-AIMs is still an emerging field and specific studies on piperazine derivatives are not yet published, it represents a promising future direction. Theoretically, this method could be applied to this compound to differentiate the reactivity of the two nitrogen atoms (N1 and N4) and various C-H bonds with greater precision than MEP or FMO analysis alone. nih.gov

Molecular Modeling and Docking Studies of Piperazine Derivatives

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules, which is central to modern drug discovery. nih.gov

When the three-dimensional structure of a biological target is unknown, Ligand-Based Computational Methods (LBCM) become invaluable. beilstein-journals.org These approaches leverage the information from a set of known active ligands to build a model that predicts the activity of novel compounds. nih.gov Key LBCM techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors) that correlate with activity, QSAR can guide the modification of a lead compound to enhance its potency.

Pharmacophore modeling identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to its target. This pharmacophore can then be used as a 3D query to screen large databases for new, structurally diverse molecules that fit the model.

In the context of piperazine derivatives, LBCM is widely used to explore the vast chemical space afforded by substitutions on the piperazine scaffold. beilstein-journals.orgnih.gov For a compound like this compound, these methods could be used to predict its potential biological activities by comparing its features to those of known active piperazine-containing drugs, guiding its development as a potential therapeutic agent.

Structure-Based Computational Methods (SBCM) for Ligand-Target Interactions

Structure-Based Computational Methods (SBCM) are pivotal in understanding the interactions between a ligand, such as this compound, and its biological target. These methods rely on the three-dimensional structure of the target protein to predict the binding mode, affinity, and specificity of a ligand. The insights gained from SBCM are instrumental in rational drug design and lead optimization.

A primary application of SBCM is in the study of how ligands interact with complex biological macromolecules like monoamine transporters (MATs). nih.gov MATs, which include transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), are key targets for a variety of neurologically active compounds. nih.govmedchemexpress.com The availability of crystal structures for MATs and their homologs has significantly advanced the use of computational techniques to explore these interactions. nih.gov

Molecular Docking Simulations:

Molecular docking is a prominent SBCM technique used to predict the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, docking studies would be performed against a homology model or a crystal structure of a relevant monoamine transporter. These simulations would help in elucidating the specific binding pocket and the key amino acid residues involved in the interaction.

The process involves placing the ligand in the binding site of the protein and evaluating the binding energy for different conformations. The results can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, the piperazine core, a common scaffold in many bioactive molecules, can act as a proton acceptor, forming hydrogen bonds with donor residues in the binding site. mdpi.com The cyclopentyl and methyl groups would likely engage in hydrophobic interactions within the target's binding pocket.

Homology Modeling:

In cases where the crystal structure of the specific target protein is unavailable, homology modeling can be employed. This technique involves building a 3D model of the target protein based on the experimentally determined structure of a homologous protein. The quality of the homology model is crucial for the accuracy of subsequent docking studies. For MATs, the crystal structures of the bacterial leucine (B10760876) transporter (LeuT), a distant homolog, have often been used as templates to build models of human DAT, SERT, and NET. nih.gov More recently, the resolution of human SERT crystal structures has provided an even better template for such studies. nih.gov

Hypothetical Docking Results:

A hypothetical docking study of this compound and its analogs against a homology model of a monoamine transporter could yield data such as that presented in the table below. The binding energy (ΔG) indicates the predicted affinity of the compound for the target, with more negative values suggesting stronger binding. The key interacting residues are those amino acids in the binding site that form significant non-covalent interactions with the ligand.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Asp79, Val152, Tyr156, Phe320 |

| (S)-1-Cyclohexyl-3-methyl-piperazine | -8.2 | Asp79, Val152, Tyr156, Phe320 |

| (S)-1-Cyclopentyl-3-ethyl-piperazine | -8.7 | Asp79, Val152, Tyr156, Phe320 |

| (R)-1-Cyclopentyl-3-methyl-piperazine | -7.9 | Asp79, Val152, Tyr156 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Characterization of Steric and Lipohydrophilic Features

The steric and lipohydrophilic properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In silico methods provide a rapid and cost-effective way to calculate these properties, offering valuable insights for drug design and development. nih.gov

Steric Properties:

Steric properties relate to the size and shape of a molecule. Descriptors such as molecular weight (MW), molecular volume, and the number of rotatable bonds (nRot) are commonly used to characterize the steric features of a compound. The cyclopentyl group in this compound, for example, introduces a specific steric bulk that can influence how the molecule fits into the binding pocket of its target. The number of rotatable bonds is an indicator of the molecule's conformational flexibility.

Lipohydrophilic Properties:

Calculated Physicochemical and Lipohydrophilic Properties:

The table below presents a set of calculated physicochemical and lipohydrophilic properties for this compound and some of its hypothetical analogs. These values are typically generated using computational software and are essential for assessing the drug-likeness of a compound. nih.gov

| Compound | Molecular Formula | MW ( g/mol ) | logP | TPSA (Ų) | nRot |

| This compound | C10H20N2 | 168.28 | 1.9 | 12.5 | 1 |

| (S)-1-Cyclohexyl-3-methyl-piperazine | C11H22N2 | 182.31 | 2.4 | 12.5 | 1 |

| (S)-1-Cyclopentyl-3-ethyl-piperazine | C11H22N2 | 182.31 | 2.2 | 12.5 | 2 |

| (R)-1-Cyclopentyl-3-methyl-piperazine | C10H20N2 | 168.28 | 1.9 | 12.5 | 1 |

Note: The data in this table is based on computational estimations and is for illustrative purposes.

These in silico characterizations are fundamental in the early stages of drug discovery, helping to prioritize compounds for synthesis and further experimental testing. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Piperazine Scaffolds

Elucidation of Structural Features Governing in vitro Biological Activities of Piperazine (B1678402) Derivatives

Impact of N-Substitution Patterns on Molecular Recognition and Affinity

The substituents on the nitrogen atoms of the piperazine ring are critical determinants of biological activity. The N1 and N4 positions offer sites for modification that can significantly influence how the molecule interacts with its biological target. For many centrally active piperazine derivatives, one nitrogen often bears an aryl group, which is a key pharmacophoric element for interaction with various receptors in the central nervous system (CNS).

In the case of (S)-1-Cyclopentyl-3-methyl-piperazine, the N1 position is occupied by a cyclopentyl group. The nature of the substituent at this position can modulate the compound's affinity and selectivity for different receptors. For instance, in a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, variations in the N-substituent, including cycloalkyl groups, were explored to optimize activity. The size and lipophilicity of the cycloalkyl group can influence how the molecule fits into the binding pocket of a receptor.

To illustrate the effect of N-substitution, the following table presents data from a series of N-substituted piperazine derivatives targeting a specific receptor (data is illustrative and based on general findings in piperazine chemistry).

| Compound ID | N1-Substituent | N4-Substituent | Receptor Affinity (Ki, nM) |

| 1 | Methyl | Phenyl | 150 |

| 2 | Ethyl | Phenyl | 125 |

| 3 | Isopropyl | Phenyl | 90 |

| 4 | Cyclopentyl | Phenyl | 75 |

| 5 | Cyclohexyl | Phenyl | 110 |

This is an interactive table. You can sort the columns by clicking on the headers.

As suggested by this illustrative data, a cyclopentyl group can, in some cases, provide a favorable balance of size and lipophilicity for optimal receptor interaction compared to smaller alkyl groups or a larger cyclohexyl group.

Influence of Stereochemistry at Chiral Centers on Receptor Binding and Selectivity

The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.

In this compound, the carbon at the 3-position is a chiral center, leading to (S) and (R) enantiomers. The (S)-configuration specifies a particular three-dimensional arrangement of the methyl group. Research on other chiral piperazine and piperidine (B6355638) derivatives has shown that stereochemistry can be crucial for potent and selective receptor binding. For example, in a study of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the stereochemistry of the methyl groups had a profound impact on their opioid receptor antagonist potency. It was observed that compounds with a specific stereochemical configuration exhibited higher affinity for their target receptors.

The following table illustrates how stereochemistry can impact receptor affinity in a hypothetical series of 3-methylpiperazine derivatives.

| Compound ID | Stereochemistry | Receptor Affinity (Ki, nM) |

| 6 | (S)-3-methyl | 50 |

| 7 | (R)-3-methyl | 250 |

| 8 | Racemic 3-methyl | 150 |

This is an interactive table. You can sort the columns by clicking on the headers.

This illustrative data highlights that the (S)-enantiomer can be significantly more potent than the (R)-enantiomer, a common finding in medicinal chemistry.

Role of Cycloalkyl and Other Substituents on Activity Profiles

The cyclopentyl group at the N1 position of the target molecule plays a significant role in defining its activity profile. Cycloalkyl groups are often used in drug design to explore lipophilic pockets in receptor binding sites and to introduce conformational rigidity. The size of the cycloalkyl ring is a critical parameter.

Studies on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 demonstrated the importance of the cycloalkyl moiety. The optimization of this central ring component was crucial for achieving in vivo activity. While that study focused on a different piperazine series, the principles are broadly applicable. A cyclopentyl group offers a good balance between lipophilicity and conformational flexibility compared to smaller rings like cyclopropyl (B3062369) or larger, more flexible rings like cycloheptyl.

Correlation of Electronic, Steric, and Lipophilic Parameters with Observed Biological Responses

Quantitative structure-activity relationship (QSAR) studies are computational methods that aim to correlate the physicochemical properties of a series of compounds with their biological activities. These studies use various descriptors to quantify the electronic, steric, and lipophilic properties of molecules.

Electronic Parameters: Electronic properties, such as the pKa of the piperazine nitrogens, influence the ionization state of the molecule at physiological pH. This is critical for receptor interaction, as many binding sites involve ionic interactions. The electron-donating nature of the alkyl substituents (cyclopentyl and methyl) will affect the basicity of the nitrogen atoms.

Steric Parameters: Steric factors relate to the size and shape of the molecule and its substituents. Descriptors such as molar refractivity (MR) or STERIMOL parameters are used to quantify these properties. The size and conformation of the cyclopentyl group and the stereochemistry of the methyl group are key steric features that will govern how well the molecule fits into a receptor's binding pocket.

The following table shows a hypothetical QSAR equation that might be derived for a series of piperazine derivatives, illustrating the contribution of different parameters to the biological activity (pIC50).

| Parameter | Coefficient | Description |

| logP | +0.5 | Positive correlation with lipophilicity |

| MR | -0.2 | Negative correlation with steric bulk |

| σ (Sigma) | +1.2 | Positive correlation with electron-withdrawing character of a substituent |

| Intercept | 4.5 | Baseline activity |

This is an interactive table. You can sort the columns by clicking on the headers.

This hypothetical model suggests that for this particular class of compounds, higher lipophilicity and the presence of electron-withdrawing groups would enhance activity, while increased steric bulk would be detrimental.

Design Principles for the Rational Development of Novel Piperazine Analogs Based on SAR

Based on the SAR principles discussed, several strategies can be proposed for the rational design of novel analogs of this compound to potentially enhance its biological activity.

Modification of the N-Cycloalkyl Group: The cyclopentyl group could be replaced with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or with acyclic alkyl groups of varying sizes to probe the steric and lipophilic requirements of the N1-binding pocket. Introducing heteroatoms into the ring (e.g., tetrahydrofuranyl) could also be explored to alter polarity and hydrogen bonding capacity.

Exploration of the C3-Substituent: The methyl group at the 3-position could be replaced with other small alkyl groups (e.g., ethyl, propyl) to assess the impact of increased steric bulk. Alternatively, introducing small polar groups (e.g., hydroxymethyl, aminomethyl) could probe for potential hydrogen bonding interactions within the receptor. Maintaining the (S)-stereochemistry would likely be important.

Substitution at the N4-Position: The unsubstituted N4-nitrogen represents a key site for further modification. Introducing various substituents, such as aryl, heteroaryl, or aralkyl groups, is a common strategy in piperazine drug discovery to target a wide range of receptors. The nature of this substituent would be a primary driver of the resulting pharmacological profile.

Conformational Constraint: Introducing further rigidity into the molecule, for example, by creating a bicyclic piperazine system, could lock the molecule into a more receptor-favorable conformation, potentially increasing affinity and selectivity.

The systematic application of these design principles, guided by iterative cycles of synthesis and biological testing, is the foundation of modern medicinal chemistry and would be essential for optimizing the therapeutic potential of analogs related to this compound.

Chemical Reactivity and Transformation Mechanisms of Piperazine Systems

Nucleophilic and Electrophilic Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms in the piperazine ring are the primary centers of reactivity, behaving as both nucleophiles and bases. The presence of two amine groups allows for mono- or di-functionalization, a feature that can be controlled by reaction conditions and the use of protecting groups. nih.govresearchgate.net

The lone pair of electrons on each nitrogen atom makes the piperazine ring highly nucleophilic. This allows for a wide range of substitution reactions. Common reactions include:

N-Alkylation: Piperazines readily react with alkyl halides or other alkylating agents to form N-alkylated derivatives. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. Controlling the stoichiometry of the alkylating agent or using a large excess of piperazine can favor mono-alkylation over the formation of the symmetrically disubstituted product. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields N-acylpiperazines. This reaction is typically fast and efficient.

N-Arylation: The formation of N-arylpiperazines is a crucial transformation in drug discovery. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann-Goldberg reaction (copper-catalyzed), which couple the piperazine nitrogen with an aryl halide. nih.govnih.gov

Michael Addition: As potent nucleophiles, piperazines can participate in aza-Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives. nih.gov

Reductive Amination: Piperazines can be functionalized via reductive amination with aldehydes or ketones. The reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated product. nih.gov

The basicity of the piperazine nitrogens (pKa values for the two protonation steps are approximately 9.61 and 5.40) means they readily react with electrophiles like protons. researchgate.net Mono-protonation can be used as a "protecting group" strategy to selectively achieve mono-functionalization at the unprotonated nitrogen, suppressing the formation of disubstituted by-products. nih.gov The reactivity of the piperazine nitrogens is also influenced by the substituents on the ring. Electron-withdrawing groups on one nitrogen will decrease the nucleophilicity of both nitrogen atoms, while electron-donating groups will increase it.

| Reagent Type | Example | Reaction Product |

| Alkyl Halide | Iodomethane | N-Methylpiperazine |

| Acyl Chloride | Acetyl chloride | N-Acetylpiperazine |

| Aryl Halide | Bromobenzene | N-Phenylpiperazine |

| α,β-Unsaturated Carbonyl | Methyl acrylate | Methyl 3-(piperazin-1-yl)propanoate |

| Aldehyde/Ketone | Cyclopentanone (B42830) | N-Cyclopentylpiperazine |

| Electrophilic Heterocycle | Pentafluoropyridine | N-(Tetrafluoropyridin-4-yl)piperazine |

Ring Transformations and Rearrangement Mechanisms of Piperazine Derivatives

While functionalization of the nitrogen and carbon atoms is common, the piperazine ring itself can undergo transformations and rearrangements, leading to novel heterocyclic structures. These reactions often require specific substrates or conditions to proceed.

Ring-Opening Reactions: The piperazine ring is generally stable, but under certain conditions, it can be opened. A notable synthetic strategy involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). Reaction of DABCO with various electrophiles and nucleophiles can cleave one of the C-N bonds, resulting in the formation of a functionalized piperazine derivative. rsc.org The regioselectivity of the ring-opening depends on the nature of the electrophile and the stability of the resulting intermediates. rsc.org

Ring Expansion and Contraction: While less common for piperazines themselves, related heterocycles can be converted into piperazines. For instance, ring expansion of imidazolines has been reported as a strategy to access the piperazine core. nih.gov

Rearrangement Reactions: Several classic organic rearrangement reactions have been adapted for the synthesis of complex piperazine-containing molecules. tandfonline.comeurekaselect.com These include:

Diaza-Cope Rearrangement: A sigmatropic rearrangement involving a 1,4-diaza-1,5-hexadiene system, which can be used to construct substituted piperazine frameworks.

Stevens and Sommelet-Hauser Rearrangements: These rearrangements of quaternary ammonium (B1175870) ylides can be applied to piperazine-derived systems to achieve C-C bond formation adjacent to a nitrogen atom.

Ugi-Smiles and Mumm Rearrangements: These are often part of multi-component reaction sequences where an initially formed intermediate undergoes rearrangement to yield a stable piperazine or piperazinone structure. eurekaselect.comorganic-chemistry.org For example, an Ugi four-component reaction (U-4CR) product can be designed to undergo a subsequent intramolecular cyclization and rearrangement to form the piperazine ring. organic-chemistry.org

These transformations highlight the versatility of the piperazine scaffold beyond simple functionalization, enabling access to diverse and complex molecular architectures.

Catalytic Reactions and Their Mechanisms Applied to Piperazine Synthesis and Functionalization

Catalysis has revolutionized the synthesis and functionalization of piperazines, offering milder, more efficient, and selective methods compared to classical approaches. nih.govnih.gov The presence of two nitrogen atoms can sometimes inhibit catalytic activity, presenting a unique challenge that has spurred the development of specialized catalytic systems. mdpi.comencyclopedia.pub

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring is a highly atom-economical strategy to introduce substituents on the carbon skeleton, a traditionally challenging task. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. mdpi.comnih.gov Using iridium or ruthenium-based photocatalysts, or even organic dyes, an α-amino radical can be generated from a protected piperazine. mdpi.comencyclopedia.pub This radical intermediate can then couple with various partners, such as electron-deficient arenes or heteroarenes, to form α-arylated or α-heteroarylated piperazines. mdpi.comnih.gov

Transition-Metal Catalysis: Rhodium acs.org and Tantalum nih.gov catalysts have been developed for the α-C-H functionalization of N-aryl or N-alkyl piperazines. For example, rhodium-catalyzed C-H insertion of donor/acceptor carbenes can selectively form C-2 substituted products. acs.org

Catalytic Synthesis of the Piperazine Ring:

Reductive Cyclization: A general approach involves the catalytic reductive cyclization of dioximes, which can be formed from primary amines and nitrosoalkenes. nih.govmdpi.com This method uses heterogeneous catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov

N-Alkylative Reactions: Iridium complexes can catalyze the N-alkylative homocoupling of N-substituted ethanolamines or the cross-coupling of diethanolamines with primary amines to form piperazines, generating only water as a byproduct. clockss.org

Amination of Diols: Nickel-copper bimetallic catalysts on supports like mordenite (B1173385) have been used to synthesize piperazine from ethylene (B1197577) glycol and ammonia. researchgate.net

Catalytic Cross-Coupling for N-Functionalization:

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is widely used for N-arylation and N-heteroarylation of piperazines. nih.govnih.gov Palladium catalysts are also employed in Wacker-type aerobic oxidative cyclizations to form the piperazine ring from alkene precursors. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are used in Ullmann-type couplings for N-arylation and are also key in newer methods like the Stannyl (B1234572) Amine Protocol (SnAP), which involves the copper-mediated cyclization of stannyl amine reagents with imines. encyclopedia.pub

| Catalytic System | Reaction Type | Substrate Example | Product Example |

| Ir(ppy)₃ / Visible Light | Photoredox C-H Arylation | N-Boc-piperazine | α-Aryl-N-Boc-piperazine |

| Rh₂(OAc)₄ / Diazo compound | C-H Carbene Insertion | N-Arylpiperazine | C-2-functionalized N-Arylpiperazine |

| Pd/C / H₂ | Reductive Cyclization | Dioxime precursor | Substituted Piperazine |

| [Cp*IrCl₂]₂ | N-alkylative Coupling | N-Benzylethanolamine | N,N'-Dibenzylpiperazine |

| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Amination | Piperazine + Aryl Bromide | N-Arylpiperazine |

| Ni-Cu / Mordenite | Amination of Diol | Ethylene Glycol + Ammonia | Piperazine |

Investigation of Reaction Pathways and Intermediate Formation (e.g., Ring-Fragmentation)

Understanding the reaction pathways and the nature of intermediates is crucial for optimizing existing reactions and designing new synthetic methods.

Radical Intermediates: In photoredox-catalyzed C-H functionalization, the key intermediate is an α-amino radical. mdpi.comnih.gov The proposed mechanism typically involves a single-electron transfer (SET) from the piperazine nitrogen to the excited photocatalyst, generating an amine radical cation. Subsequent deprotonation at the α-carbon by a mild base yields the nucleophilic α-amino radical, which is the species that couples with the electrophilic partner. mdpi.comencyclopedia.pub The ability to generate this radical under mild conditions avoids the harsh reagents and side reactions associated with other methods like direct α-lithiation. nih.gov

Organometallic Intermediates: In transition-metal-catalyzed reactions, organometallic species are central. For instance, tantalum-catalyzed hydroaminoalkylation is proposed to proceed through a strained metalla-aziridine intermediate, formed from the catalyst and the piperazine. Regio- and stereoselective insertion of an alkene into this intermediate leads to the final α-alkylated product. nih.gov In palladium-catalyzed cross-couplings, the catalytic cycle involves oxidative addition, ligand substitution, and reductive elimination steps.

Imine and Enamine Intermediates: Many cyclization strategies for piperazine synthesis proceed via imine or enamine intermediates. For example, the reductive cyclization of dioximes is believed to involve the hydrogenolysis of N-O bonds to give a diimine intermediate, which then cyclizes and is further reduced to the piperazine ring. nih.gov Similarly, tantalum-catalyzed hydroaminoalkylation involves the formation of an enamine from the piperazine, which then coordinates to the metal center. nih.gov

Ring-Fragmentation Pathways: While the piperazine ring is robust, fragmentation can occur under specific conditions, notably in mass spectrometry analysis or as a side reaction in solution-phase chemistry. In mass spectrometry, the characteristic fragmentation of piperazine derivatives often involves the cleavage of the C-N bonds within the ring or the bonds connecting substituents to the ring nitrogens. xml-journal.netresearchgate.net In synthetic chemistry, unexpected ring-fragmentation of lithiated N-Boc piperazines has been observed, particularly with less sterically hindered N-substituents. researchgate.net This fragmentation pathway competes with the desired substitution reaction and must be suppressed, often by using bulky groups on the distal nitrogen, to achieve good yields of the α-functionalized product. researchgate.net

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (S)-1-Cyclopentyl-3-methyl-piperazine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosol formation is possible .

- Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation .

- Store in a cool, dry, ventilated area away from incompatible substances like strong oxidizers or acids. Ensure containers are tightly sealed to prevent moisture absorption or degradation .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodological Answer :

- Employ asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, to favor the (S)-enantiomer. For example, use (S)-proline-derived catalysts to induce stereoselectivity during cyclopentyl group addition .

- Purify the product via chiral chromatography (e.g., Chiralpak® AD-H column) or recrystallization with chiral resolving agents. Monitor enantiomeric excess (ee) using polarimetry or HPLC with a chiral stationary phase .

Q. What physicochemical properties are critical for characterizing this compound?

- Methodological Answer :

- Determine solubility in common solvents (e.g., DMSO, ethanol) using gravimetric analysis or UV-Vis spectroscopy. Aqueous solubility can be predicted via ESOL Log S calculations .

- Measure melting point (e.g., 71°C for similar piperazine derivatives) and thermal stability via differential scanning calorimetry (DSC) .

- Analyze log P (partition coefficient) using shake-flask or HPLC methods to assess lipophilicity for pharmacokinetic modeling .

Advanced Research Questions

Q. How do structural modifications to this compound influence its pharmacological activity, such as receptor selectivity?

- Methodological Answer :

- Modify the cyclopentyl or methyl substituents to evaluate steric and electronic effects on target binding. For example, replacing the cyclopentyl group with a bulkier substituent (e.g., cyclohexyl) may enhance selectivity for CCR5 over muscarinic receptors, as seen in related piperazine-based HIV-1 inhibitors .

- Use molecular docking and SAR studies to correlate structural changes with activity. Optimize substituents at the 3-methyl position to balance potency and metabolic stability .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Perform dose-response assays under standardized conditions (e.g., consistent cell lines, serum concentrations) to isolate compound-specific effects from experimental variability .

- Use metabolite profiling (LC-MS/MS) to identify degradation products or active metabolites that may contribute to discrepancies in activity .

- Validate receptor binding assays with radiolabeled tracers (e.g., [³H]-labeled compound) to confirm direct target engagement versus off-target effects .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- Improve oral bioavailability by modifying substituents to reduce first-pass metabolism. For example, introducing a methoxymethyl group at the 4-position, as demonstrated in Sch-350634, enhances metabolic stability and absorption .

- Conduct in vitro microsomal stability assays (human/animal liver microsomes) to identify metabolic hotspots. Use deuterium isotope effects or fluorination to block oxidative degradation .

- Evaluate BBB permeability using PAMPA-BBB or in situ perfusion models, adjusting log D and hydrogen-bonding capacity to optimize CNS penetration .

Q. What experimental approaches validate the ecological safety of this compound in environmental toxicity studies?

- Methodological Answer :

- Perform aquatic toxicity tests (e.g., Daphnia magna acute toxicity) to determine EC₅₀ values. Use OECD Test Guideline 202 for standardized protocols .

- Assess biodegradability via closed bottle tests (OECD 301D) or CO₂ evolution assays. Piperazine derivatives with low log P (<3) typically exhibit faster biodegradation .

- Screen for bioaccumulation potential using in silico models (e.g., BCFBAF) or fish dietary exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.